![molecular formula C13H16N6O B14688388 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine CAS No. 27117-07-3](/img/structure/B14688388.png)
4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine typically involves the condensation of 3-methyl-5-(pyridin-3-yl)-4H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with morpholine. The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazole or pyridine derivatives.
Substitution: Formation of substituted pyrazole or pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-(pyridin-3-yl)-4H-pyrazole: A precursor in the synthesis of
Propiedades
Número CAS |
27117-07-3 |
|---|---|
Fórmula molecular |
C13H16N6O |
Peso molecular |
272.31 g/mol |
Nombre IUPAC |
(5-methyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C13H16N6O/c1-10-12(17-18-19-5-7-20-8-6-19)13(16-15-10)11-3-2-4-14-9-11/h2-4,9H,5-8H2,1H3,(H,15,16) |
Clave InChI |
QEBPIWMCHIBUSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1)C2=CN=CC=C2)N=NN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


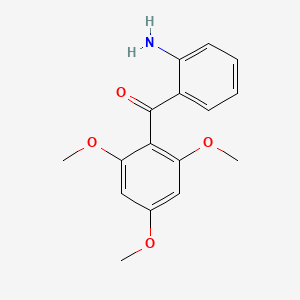

![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)

![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
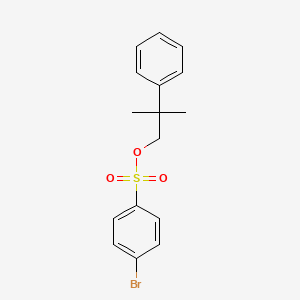

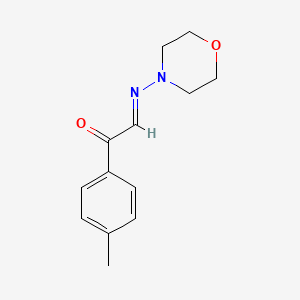

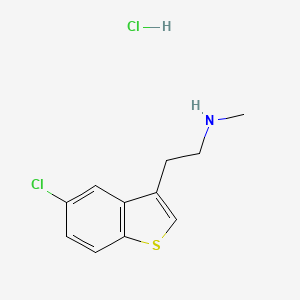
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
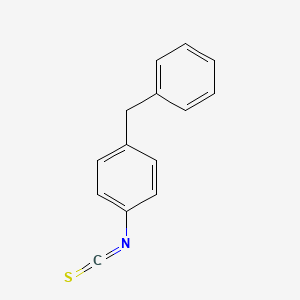

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
